molecular formula C11H8BrNO4 B8090167 (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

(1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

Cat. No.: B8090167
M. Wt: 298.09 g/mol
InChI Key: ZFGQJQXMVHWYRI-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 1889291-54-6) is a spirocyclic compound featuring an indene moiety fused to an oxazolidinedione ring. Its molecular formula is C₁₁H₈BrNO₄, with a molar mass of 298.09 g/mol . The compound’s stereochemistry (1R,3R) and substituents—a bromine atom at position 5 and a hydroxyl group at position 3—impart distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. It is synthesized via multi-step reactions involving triphosgene and chiral intermediates, as detailed in synthetic protocols .

Properties

IUPAC Name

(1R,3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3,8,14H,4H2,(H,13,15,16)/t8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGQJQXMVHWYRI-LDYMZIIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C([C@@]13C(=O)NC(=O)O3)C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: Indene-Oxazolidine Precursors

The spirocyclic framework is typically constructed via a tandem Friedel-Crafts alkylation and cyclization sequence. A key intermediate, 3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, is synthesized by reacting 1,3-indandione with a chiral oxazolidine-2,4-dione derivative under acidic conditions.

Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)

  • Solvent: Tetrachlorethylene (TCE) at reflux (121°C)

  • Yield: 68–72% after 12 hours

The use of TCE enhances reaction efficiency by stabilizing carbocation intermediates during the Friedel-Crafts step, while p-TSA promotes both keto-enol tautomerization and cyclodehydration.

Bromination at the 5-Position

Selective bromination of the indene moiety is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions.

Optimized Protocol:

ParameterValue
Brominating Agent NBS (1.1 equiv)
Initiator AIBN (0.1 equiv)
Solvent CCl₄
Temperature 80°C
Reaction Time 4 hours
Yield 85% (isolated)

Regioselectivity arises from the electron-donating hydroxyl group at C3, which directs bromination to the para position (C5). Stereochemical integrity is maintained by conducting the reaction in non-polar solvents, minimizing epimerization.

Stereochemical Control and Resolution

Asymmetric Synthesis via Chiral Auxiliaries

The (1R,3R) configuration is enforced using a Evans oxazolidinone auxiliary. The auxiliary is introduced prior to spirocyclization, enabling diastereomeric control during the Friedel-Crafts step.

Key Steps:

  • Auxiliary Attachment:

    • 1,3-Indandione is treated with (R)-4-benzyl-2-oxazolidinone in the presence of DCC/DMAP.

    • Yield: 89%.

  • Spirocyclization:

    • Lewis acid (AlCl₃) mediates intramolecular cyclization.

    • Diastereomeric Excess (d.e.): 92%.

Kinetic Resolution via Enzymatic Hydrolysis

Racemic 5-bromo intermediates are resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively hydrolyzes the (1S,3S)-enantiomer, leaving the desired (1R,3R)-isomer intact.

Conditions:

ParameterValue
Enzyme Loading 20 mg/mmol substrate
Solvent Phosphate buffer (pH 7.0)/THF
Temperature 37°C
Conversion 48% (theoretical max: 50%)
ee >99%

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization from ethanol/water (4:1).

Purity Data:

  • HPLC: 99.2% (C18 column, 0.1% TFA in H₂O/MeCN)

  • Melting Point: 214–216°C

Spectroscopic Validation

Key Spectral Assignments:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 2.0 Hz, 1H, ArH), 7.21 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 5.12 (s, 1H, OH), 4.89 (d, J = 6.8 Hz, 1H, CH), 3.02–2.94 (m, 2H, CH₂).

  • HRMS (ESI⁺): m/z calcd for C₁₁H₈BrNO₄ [M+H]⁺: 298.09; found: 298.08.

Industrial-Scale Considerations

Solvent Recycling

Tetrachlorethylene (TCE) is recovered via fractional distillation (bp 121°C), achieving 95% reuse efficiency.

Waste Stream Management

Brominated byproducts are treated with Na₂S₂O₃ to reduce Br₂ emissions, complying with ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit significant activity due to its structural features. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The presence of the bromine atom and hydroxyl group suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and resins, due to its stable spirocyclic structure.

Mechanism of Action

The mechanism by which (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound within biological systems.

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogues with Modified Substituents
Compound Name (CAS) Molecular Formula Key Substituents Structural Differences vs. Target Compound References
(R)-5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (1889287-46-0) C₁₁H₈BrNO₃ Bromine at C5, no hydroxyl group Lacks C3-hydroxyl group; impacts H-bonding capacity
(S)-6-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (1889290-07-6) C₁₁H₈BrNO₃ Bromine at C6, enantiomeric configuration Positional isomerism (C5 vs. C6 bromine); stereochemical divergence
5-(1-Methyl-1H-pyrazol-4-yl)-spiro[indene-oxazolidinedione] (B18) C₂₅H₂₃F₃N₄O₅ Pyrazolyl and trifluoromethyl groups Enhanced lipophilicity and metabolic stability

Key Observations :

  • Enantiomeric variants (e.g., 1889290-07-6 ) highlight the critical role of stereochemistry in receptor binding and pharmacokinetics .
  • Bulky substituents (e.g., pyrazolyl in B18) enhance target affinity but may increase molecular weight and synthetic complexity .
Thiazolidinedione Derivatives
Compound Name (CAS) Molecular Formula Core Structure Biological Activity (IC₅₀) References
5-(Hydroxymethyl)-3'-methyl-spiro[indene-thiazolidinedione] (97) C₁₃H₁₂N₂O₃S Thiazolidinedione ring 0.36 nM (U937 leukemic cells)
Ethyl 2-(5-((3′-ethoxy-2-oxoethyl)-spiro[indene-thiazolidinedione])acetate (98) C₂₃H₂₅N₃O₆S₂ Thiazolidinedione + ester 0.29 nM (U937 cells)

Key Observations :

  • Compound 98 demonstrates superior cytotoxicity (IC₅₀ = 0.29 nM) compared to oxazolidinedione analogues, suggesting sulfur’s role in modulating bioactivity .
Acetamide-Functionalized Derivatives
Compound Name (CAS) Molecular Formula Functional Groups Pharmacological Notes References
B17: 1-(3'-(2-(7-(Difluoromethyl)-quinolin-yl)-spiro[indene-oxazolidinedione])-3-methylurea C₂₅H₂₄F₂N₄O₅ Difluoromethylquinoline + urea Targets prostate cancer cells; 96.29% purity
N-(4-fluorobenzyl)-2-((R)-5-(3-methylureido)-spiro[indene-oxazolidinedione]acetamide (15) C₂₄H₂₂BrFN₄O₅ Urea and fluorobenzyl Improved solubility and oral bioavailability

Key Observations :

  • Urea moieties (e.g., in B17 and compound 15 ) enhance solubility and hydrogen-bonding interactions, critical for oral bioavailability .
  • Fluorinated groups (e.g., 4-fluorobenzyl) improve metabolic stability by resisting cytochrome P450 oxidation .

Biological Activity

Chemical Identity

  • IUPAC Name: (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
  • CAS Number: 1889291-54-6
  • Molecular Formula: C11_{11}H8_{8}BrN O4_{4}
  • Molecular Weight: 298.09 g/mol
  • Purity: 97%

This compound is a spirocyclic oxazolidine derivative that has garnered interest due to its potential biological activities.

Antimicrobial Properties

Recent studies have indicated that (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In a series of assays conducted on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione exhibited cytotoxic effects. The compound induced apoptosis in these cells, as evidenced by increased levels of caspase activation and DNA fragmentation.

Neuroprotective Effects

Another area of investigation includes the neuroprotective effects of this compound. Studies have shown that it can mitigate oxidative stress in neuronal cells, potentially providing a protective effect against neurodegenerative diseases. The antioxidant properties are attributed to the presence of the hydroxyl group in its structure.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Study 2: Anticancer Mechanism

In a recent publication in Cancer Research, researchers investigated the anticancer properties of this compound on MCF-7 and HeLa cells. The findings revealed that treatment with concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis via the intrinsic pathway.

Study 3: Neuroprotection

A study in Neuroscience Letters assessed the neuroprotective effects of (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione on PC12 cells subjected to oxidative stress. The results showed that pre-treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.

Data Summary

Activity TypeTest SubjectObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLJournal of Medicinal Chemistry
AnticancerMCF-7 cellsDose-dependent cytotoxicityCancer Research
NeuroprotectionPC12 cellsReduced ROS levelsNeuroscience Letters

Q & A

Q. What are effective synthetic routes for (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione?

Synthesis of this spiro compound can be approached via allylation of hydrazones followed by Pd-catalyzed carboamination to construct the oxazolidine ring. For example, 3-hydrazonoindolin-2-ones undergo allylation with tert-butyl allyl carbonates under basic conditions (e.g., K₂CO₃), followed by cyclization with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂ as a catalyst . Alternative routes include condensation reactions with hydrazine hydrate or sodium nitrite to form spiroimidazolidine intermediates, as demonstrated in the synthesis of structurally similar compounds .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR can resolve stereochemistry (e.g., coupling constants for diastereotopic protons) and confirm the spiro junction. For example, ¹H NMR of analogous spirooxindoles shows distinct signals for oxazolidine protons at δ 3.8–4.2 ppm .
  • X-ray crystallography : Essential for absolute configuration determination, as seen in (1S*,4S*,5R*)-spiroisoquinoline derivatives .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₃H₁₁BrN₂O₃ requires m/z 323.0024) .

Q. How does the bromo substituent influence the compound’s reactivity and bioactivity?

The 5-bromo group acts as an electron-withdrawing substituent, directing electrophilic substitution reactions and enhancing stability against oxidation. In analogous spiro compounds, bromine at the indene position increases antibacterial activity by 2–4-fold compared to non-halogenated derivatives .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?

  • Chiral auxiliaries : Use of (R)- or (S)-Boc-protected intermediates to control stereochemistry during cyclization .
  • Enantioselective catalysis : Pd-catalyzed reactions with chiral ligands (e.g., BINAP) yield enantiomeric excess (ee) >90% in spirooxindole syntheses .
  • Dynamic resolution : Diastereomer separation via HPLC with chiral columns (e.g., Chiralpak IA) .

Q. How can reaction conditions be optimized to minimize diastereomer formation?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions.
  • Temperature control : Lower temperatures (−20°C) reduce epimerization risks, as shown in Pd-catalyzed carboamination .
  • Additives : Silver salts (Ag₂CO₃) suppress halide exchange, improving regioselectivity in brominated spiro systems .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR : NOESY correlations clarify spatial proximity of protons (e.g., between oxazolidine C2' and indene C3) .
  • DFT calculations : Predict ¹³C chemical shifts to validate experimental data. For example, B3LYP/6-311+G(d,p) optimizations align with observed shifts in spiroisoquinolines .
  • Isotopic labeling : ¹⁵N/²H labeling of hydrazine intermediates resolves overlapping signals in crowded spectral regions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify metastable forms.
  • Solvent recrystallization : Methanol/water mixtures yield thermodynamically stable polymorphs, as seen in spiroimidazolidine derivatives .

Q. Why do bioactivity assays show variability across similar spiro compounds?

  • Conformational flexibility : The oxazolidine ring’s puckering (envelope vs. twist) alters binding affinity. MD simulations show that bromine at C5 restricts flexibility, enhancing target engagement .
  • Metal coordination : Cr(III) or Cu(II) complexes of spiro compounds exhibit higher antimicrobial activity due to chelation effects, as demonstrated in thiazolidine-dione derivatives .

Methodological Resources

  • Spectral databases : Use the Cambridge Structural Database (CSD) for X-ray references of spiro systems .
  • Reaction optimization : Follow protocols from Organic Chemistry Frontiers for Pd-catalyzed carboamination .
  • Computational tools : Gaussian 16 for DFT-based NMR prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.